molecular formula C8H3ClF2N2 B2598363 2-Chloro-6,8-difluoroquinazoline CAS No. 2203445-32-1

2-Chloro-6,8-difluoroquinazoline

Cat. No.: B2598363
CAS No.: 2203445-32-1
M. Wt: 200.57
InChI Key: XWMZTIUHRJIWBC-UHFFFAOYSA-N
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Description

2-Chloro-6,8-difluoroquinazoline is a heterocyclic compound featuring a quinazoline core (a fused benzene and pyrimidine ring) with chlorine and fluorine substituents at positions 2, 6, and 6. This substitution pattern confers unique electronic and steric properties, making it valuable in pharmaceutical and agrochemical research. The chlorine atom at position 2 is a reactive site for further functionalization, while the fluorine atoms enhance metabolic stability and influence molecular polarity .

Properties

IUPAC Name

2-chloro-6,8-difluoroquinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3ClF2N2/c9-8-12-3-4-1-5(10)2-6(11)7(4)13-8/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWMZTIUHRJIWBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=NC(=NC=C21)Cl)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClF2N2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2203445-32-1
Record name 2-chloro-6,8-difluoroquinazoline
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6,8-difluoroquinazoline typically involves the introduction of chlorine and fluorine atoms onto the quinazoline ring. One common method is the nucleophilic aromatic substitution reaction, where a suitable quinazoline precursor is treated with chlorinating and fluorinating agents under controlled conditions. For example, starting from 2,4-difluoroaniline, the compound can be synthesized through a series of steps involving chlorination and cyclization reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and fluorination processes, often using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of these processes, making them suitable for commercial production.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6,8-difluoroquinazoline can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium amide or thiolates in polar aprotic solvents.

    Cross-Coupling Reactions: Palladium catalysts, base (e.g., potassium carbonate), and solvents like toluene or dimethylformamide.

Major Products

    Nucleophilic Substitution: Substituted quinazolines with various functional groups.

    Cross-Coupling Reactions:

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its anticancer, antibacterial, and antiviral properties.

    Industry: Used in the development of advanced materials and as a precursor for agrochemicals.

Mechanism of Action

The biological activity of 2-Chloro-6,8-difluoroquinazoline is often attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation and survival . The presence of chlorine and fluorine atoms can enhance its binding affinity and specificity.

Comparison with Similar Compounds

Structural and Substitution Differences

The following table summarizes key structural differences between 2-Chloro-6,8-difluoroquinazoline and related compounds:

Compound Name CAS Number Core Structure Substituents Molecular Formula Key Features
This compound Not provided Quinazoline Cl (C2), F (C6, C8) C₈H₃ClF₂N₂ Reactive Cl, electron-withdrawing F
6-Chloro-4-(2-fluorophenyl)-2-methylquinazoline 119401-13-7 Quinazoline Cl (C6), 2-fluorophenyl (C4), CH₃ (C2) C₁₅H₁₁ClFN₂ Bulky aryl group, methyl substitution
2-Chloro-6,8-difluoroquinoline 577967-70-5 Quinoline Cl (C2), F (C6, C8) C₉H₄ClF₂N Single N in core, similar substituents
6,8-Dichloro-2,2-difluoro-2H-[1,3]dioxolo[4,5-h]quinazoline 1670259-04-7 Quinazoline + dioxolane Cl (C6, C8), F (C2), fused dioxolane C₁₀H₄Cl₂F₂N₂O₂ Fused oxygen ring, dichloro substitution

Reactivity and Functionalization

  • This compound : The chlorine at position 2 is highly reactive toward nucleophilic substitution, enabling coupling reactions for drug development. Fluorine atoms at 6 and 8 positions withdraw electron density, enhancing the electrophilicity of the C2 chlorine .
  • This compound is often a synthetic impurity in benzodiazepine APIs .
  • Dioxoloquinazoline derivative : The fused dioxolane ring increases lipophilicity and steric bulk, likely improving blood-brain barrier penetration but complicating synthesis .

Physicochemical and Pharmacological Implications

Property This compound 6-Chloro-4-(2-fluorophenyl)-2-methylquinazoline 2-Chloro-6,8-difluoroquinoline Dioxoloquinazoline
Molecular Weight ~212.6 g/mol ~273.7 g/mol ~199.6 g/mol ~329.1 g/mol
Polarity Moderate (Cl, F substituents) Low (aryl, methyl groups) Moderate Low (dioxolane)
Metabolic Stability High (F resistance to oxidation) Moderate (Cl susceptible to CYP450) Moderate High (dioxolane)
Synthetic Complexity Intermediate High (multiple substituents) Low Very High
  • Fluorine Impact: Fluorine in this compound improves metabolic stability and membrane permeability compared to non-fluorinated analogs .
  • Chlorine Reactivity : The C2 chlorine in the target compound offers superior reactivity for derivatization compared to the methyl group in 6-Chloro-4-(2-fluorophenyl)-2-methylquinazoline .

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